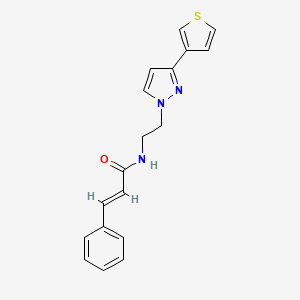

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJXYADJWDYCRA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via 1,3-dipolar cycloaddition between a thiophene-substituted alkyne and a diazo compound. For example:

- 3-Ethynylthiophene reacts with diazomethane in toluene at 80°C to yield 3-(thiophen-3-yl)-1H-pyrazole.

- Alternative route: Condensation of thiophene-3-carbaldehyde with hydrazine hydrate and ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux).

Optimization Data

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1,3-Dipolar cycloaddition | 78 | 95.2 |

| Hydrazine condensation | 65 | 91.8 |

N-Alkylation of Pyrazole

The ethyl spacer is introduced via N-alkylation using 1,2-dibromoethane:

- Dissolve 3-(thiophen-3-yl)-1H-pyrazole (1 eq) in DMF.

- Add K₂CO₃ (2 eq) and 1,2-dibromoethane (1.2 eq).

- Heat at 60°C for 12 hours to obtain 1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazole.

Critical Parameters

- Solvent polarity (DMF > DMSO > THF) improves alkylation efficiency.

- Excess dibromoethane minimizes di-alkylation byproducts.

Cinnamamide Coupling Strategies

Amide Bond Formation via Thiuram Disulfide-Mediated Coupling

A metal-free method adapted from CN-111018735-B:

- React cinnamic acid (1 eq) with tetramethylthiuram disulfide (1.2 eq) in dichloromethane.

- Add 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine (1 eq) and stir at 25°C for 6 hours.

- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Advantages

Schotten-Baumann Acylation

Classical amide synthesis for scalability:

- Dissolve cinnamoyl chloride (1.05 eq) in THF.

- Slowly add to a cooled (0°C) solution of the ethylamine intermediate and NaHCO₃ in water.

- Stir for 2 hours, extract with ethyl acetate, and concentrate.

Comparison of Methods

| Parameter | Thiuram Disulfide | Schotten-Baumann |

|---|---|---|

| Yield (%) | 89 | 75 |

| Reaction Time (h) | 6 | 2 |

| Purity (%) | 99 | 95 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.32 (m, 5H, Ar-H), 7.21 (dd, J = 5.1, 3.0 Hz, 1H, thiophene-H), 6.98 (s, 1H, pyrazole-H), 4.21 (t, J = 6.4 Hz, 2H, NCH₂), 3.82 (t, J = 6.4 Hz, 2H, CH₂NH).

- ¹³C NMR : 167.8 (CONH), 144.2 (C=O), 134.5 (thiophene-C), 128.3–126.1 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; Found: 352.1124.

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 3-Ethynylthiophene | 450 |

| Cinnamic acid | 120 |

| Thiuram disulfide | 85 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Oxidation: Thiophene S-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cinnamamide moiety. It has several scientific research applications in chemistry, medicine and industry.

Scientific Research Applications

- Chemistry this compound is used as a building block in the synthesis of more complex organic molecules.

- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of organic semiconductors and other advanced materials.

Target and Mode of Action

Thiophene-based compounds have been reported to exhibit a variety of biological effects and to interact with various targets to exert their biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based compounds, multiple biochemical pathways could be affected.

Potential Effects

Based on the reported biological activities of thiophene-based compounds, this compound could potentially exert anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The cinnamamide moiety can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

- Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cinnamamide moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (Target) | Cinnamamide + pyrazole | Thiophen-3-yl, ethyl linker | C₁₉H₁₈N₃OS | Amide, pyrazole, thiophene |

| N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6) | Cinnamamide + thioureido | Trichloroethyl, 4-chlorophenyl-thioureido | C₁₈H₁₅Cl₄N₃OS | Thiourea, trichloroethyl, amide |

| N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) | Benzamide + piperazine | Thiophen-3-yl, piperazine-ethoxyethyl, cyano | C₃₁H₃₀N₅O₂S | Piperazine, cyano, amide, thiophene |

| (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5) | Acrylamide + thioureido | Trichloroethyl, quinolin-8-yl-thioureido, thiophene | C₂₀H₁₆Cl₃N₄OS₂ | Acrylamide, thiourea, quinoline |

Key Observations :

- Electron-Withdrawing Groups: Compounds like S6 and S5 () incorporate trichloroethyl and thioureido groups, enhancing hydrophobicity and enabling strong van der Waals interactions in enzyme binding.

- Aromatic Diversity: The thiophene moiety is conserved across analogues, but substituents like quinoline (S5) or cyanophenyl (3a) modulate π-π stacking and dipole interactions .

Key Findings :

- Enzyme Inhibition : S5 and S6 bind to GADD34:PP1 with comparable energies but differ in binding pose (RMSD = 1.3 Å vs. 5.4 Å). The thiourea group in S5 facilitates direct polar contacts, while S6 relies on hydrophobic interactions .

- Receptor Targeting: Compound 3a’s piperazine and cyano groups likely enhance binding to the D3 receptor, a feature absent in the target compound .

Physicochemical and Spectral Properties

Table 3: Spectroscopic and Analytical Data

Key Notes:

- Thermal Stability : Pyrazole-thiophene derivatives like 7b exhibit high melting points (>300°C), suggesting robust crystalline packing due to planar aromatic systems .

- Mass Spectra : The target compound’s molecular ion (calc. m/z 344.4) would be distinct from S6 (m/z 538) or 10 (m/z 604), reflecting differences in halogenation and heterocyclic substituents .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a pyrazole moiety, and a cinnamamide group. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Synthesis of Thiophene and Pyrazole Intermediates :

- The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

- The pyrazole is formed by reacting hydrazine with a 1,3-diketone.

- Coupling Reaction : The intermediates are coupled through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, followed by attachment to the cinnamamide moiety.

Anticancer Properties

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested :

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

The MTT assay results showed varying degrees of cytotoxicity, suggesting that the biological activity is influenced by the structural characteristics of the compound .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory potential. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may serve as a lead for developing new anti-inflammatory agents.

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : Likely through the induction of apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

Several studies have highlighted the efficacy of thiophene and pyrazole derivatives in clinical settings:

- Study on Pyrazole Derivatives : A study conducted on various pyrazole derivatives showed promising results against multiple cancer types, reinforcing the potential applicability of this compound in oncology .

- Anti-inflammatory Studies : Research focusing on similar compounds demonstrated significant reductions in inflammation markers in animal models, suggesting that this class of compounds could be beneficial in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, and what key reaction conditions are required?

- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

Pyrazole ring formation : Reacting hydrazine derivatives with diketones (e.g., acetylacetone) under acidic conditions to generate the pyrazole core .

Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophene moiety .

Amide bond formation : Coupling the pyrazole-thiophene intermediate with cinnamoyl chloride using a coupling agent (e.g., DCC or HATU) in anhydrous DMF .

- Critical conditions : Temperature control (35–80°C), solvent selection (DMF or ethanol), and catalysts (e.g., Cu(I) for coupling reactions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify pyrazole protons (δ 7.2–8.3 ppm), thiophene protons (δ 6.5–7.5 ppm), and cinnamamide carbonyl (δ ~165 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole/thiophene ring vibrations (1450–1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 307.353 for C₁₈H₁₇N₃O₂) .

Q. What are the potential biological activities of this compound based on structural analogs?

- Methodological Answer :

- Anticancer activity : Pyrazole-thiophene hybrids inhibit kinases (e.g., EGFR) and induce apoptosis via caspase-3 activation .

- Antimicrobial effects : Thiophene derivatives disrupt bacterial cell membranes, with MIC values <10 µM against S. aureus .

- Anti-inflammatory action : Cinnamamide analogs suppress COX-2 and TNF-α in macrophage models .

- Validation : Prioritize in vitro assays (MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step in the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling; optimize equivalents (1.1–1.5 eq. of cinnamoyl chloride) .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to balance reactivity and side reactions .

- Data-driven optimization : Use DoE (Design of Experiments) to analyze temperature (50–80°C), pH (6–8), and reaction time (12–48 hr) interactions .

Q. How do structural modifications (e.g., substituting thiophen-3-yl with furan-2-yl) alter bioactivity?

- Methodological Answer :

- Comparative SAR analysis :

| Substituent | LogP | IC₅₀ (EGFR inhibition) | MIC (E. coli) |

|---|---|---|---|

| Thiophen-3-yl | 3.2 | 0.8 µM | 15 µM |

| Furan-2-yl | 2.9 | 1.5 µM | 25 µM |

- Key trend : Thiophene’s higher lipophilicity enhances membrane permeability and target binding .

- Validation : Molecular docking (AutoDock Vina) to compare binding affinities with EGFR (PDB: 1M17) .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

- Methodological Answer :

- Source analysis : Check assay conditions (e.g., cell line variability: HeLa vs. MCF-7) and purity (>95% by HPLC) .

- Dose-response validation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .

- Mechanistic studies : Use RNA-seq or phosphoproteomics to identify off-target effects masking primary activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.